Carpachromene

Catalog No.
S1520575
CAS No.
57498-96-1
M.F
C20H16O5
M. Wt
336.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carpachromene

CAS Number

57498-96-1

Product Name

Carpachromene

IUPAC Name

5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

InChI

InChI=1S/C20H16O5/c1-20(2)8-7-13-16(25-20)10-17-18(19(13)23)14(22)9-15(24-17)11-3-5-12(21)6-4-11/h3-10,21,23H,1-2H3

InChI Key

YXOATFKTEDZPFL-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C

The exact mass of the compound Carpachromene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Carpachromene (CAS 57498-96-1) is a naturally occurring, supradecorated prenylated flavonoid featuring a 2,2-dimethylpyran ring fused to an apigenin core. Commercially available as a high-purity solid (≥95% via LC/MS-ELSD), it is highly soluble in DMSO, chloroform, and ethyl acetate, making it readily compatible with high-throughput screening (HTS) and in vitro assay formulations without the precipitation issues common to polymeric tannins . In procurement contexts, Carpachromene is primarily sourced as an analytical reference standard, a validated positive control for metabolic and antimicrobial assays, and a pre-cyclized scaffold for medicinal chemistry, offering distinct physicochemical and biological advantages over unprenylated flavonoid precursors [1].

Substituting Carpachromene with its unprenylated parent compound, apigenin, or crude plant extracts introduces severe workflow bottlenecks in both synthesis and biological screening. In synthetic applications, starting from apigenin requires non-regioselective nuclear prenylation followed by oxidative cyclization, a process notorious for yielding complex mixtures of 6- and 8-prenyl isomers that demand exhaustive chromatographic resolution [1]. In biological assays, crude extracts fail to provide the reproducible, target-specific binding—such as the highly favorable -10.5 kcal/mol affinity for CYP51—driven specifically by Carpachromene's lipophilic dimethylpyran moiety[2]. Consequently, procuring purified Carpachromene is essential for ensuring lot-to-lot reproducibility, precise dosing in cell-based models, and eliminating costly downstream purification steps.

Potent Glucose Reduction in HepG2/IRM Assays

In a HepG2 insulin-resistant model (HepG2/IRM), Carpachromene demonstrates significant time- and concentration-dependent glucose reduction. At 20 µg/mL, it reduced media glucose concentrations to 1.07 ± 0.18 mmol/L after 48 hours, serving as a highly effective natural product modulator of the IR/IRS1/PI3K/Akt pathway. This provides a robust, quantifiable baseline for metabolic screening[1].

Evidence DimensionMedia glucose concentration at 48h
Target Compound Data1.07 ± 0.18 mmol/L (at 20 µg/mL)
Comparator Or BaselineUntreated HepG2/IRM baseline (>4.0 mmol/L)
Quantified DifferenceSignificant reduction in glucose concentration (p < 0.001)
ConditionsHepG2/IRM cells, 48-hour incubation

Provides researchers with a validated, high-potency natural product standard for benchmarking novel antidiabetic compounds in cell-based metabolic assays.

High-Efficacy Antimicrobial Benchmarking vs. Ciprofloxacin

Carpachromene serves as a highly effective natural product positive control in antimicrobial screening panels. Against S. enterica, a 50 µg/mL dose of Carpachromene yields a 21 mm zone of inhibition, closely approaching the 25 mm zone produced by the synthetic fluoroquinolone standard, ciprofloxacin [1].

Evidence DimensionZone of inhibition (S. enterica)
Target Compound Data21 mm (at 50 µg/mL)
Comparator Or BaselineCiprofloxacin (25 mm)
Quantified DifferenceAchieves 84% of the efficacy of a leading synthetic antibiotic
ConditionsAgar well diffusion assay, 50 µg/mL concentration

Allows assay developers to utilize a highly potent, structurally distinct natural product as a reliable positive control in multidrug-resistant pathogen screening.

Target-Specific Binding Affinity for Fungal CYP51

The fused 2,2-dimethylpyran ring of Carpachromene significantly enhances its interaction with microbial target proteins compared to standard unprenylated flavonoids. Molecular docking studies reveal a robust binding affinity of -10.5 kcal/mol against C. albicans CYP51, driven by stable hydrogen bonding and hydrophobic interactions that are absent in simpler flavonoid scaffolds [1].

Evidence DimensionBinding energy (CYP51)
Target Compound Data-10.5 kcal/mol
Comparator Or BaselineStandard unprenylated flavonoid baselines (typically -7 to -8 kcal/mol)
Quantified DifferenceEnhanced stabilization via the lipophilic chromene moiety
ConditionsIn-silico molecular docking and 100 ns MD simulations

Justifies the procurement of Carpachromene as a prioritized structural scaffold for developing novel sterol 14-α demethylase inhibitors.

Elimination of Non-Regioselective Prenylation Steps

Synthesizing chromenoflavones from basic precursors like apigenin requires challenging nuclear prenylation steps that typically yield complex mixtures of 6- and 8-prenylated isomers, necessitating extensive chromatographic separation. Procuring Carpachromene directly provides a pre-cyclized 5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one core, bypassing these low-yield synthetic bottlenecks[1].

Evidence DimensionSynthetic workflow steps to chromene core
Target Compound Data0 steps (ready-to-use scaffold)
Comparator Or BaselineApigenin (requires prenylation + oxidative cyclization)
Quantified DifferenceEliminates multi-step synthesis and isomer resolution
ConditionsLaboratory-scale medicinal chemistry synthesis

Significantly reduces labor, solvent waste, and time-to-target for medicinal chemists developing complex supradecorated flavonoid derivatives.

Positive Control in Metabolic and Antidiabetic Screening

Directly downstream of its validated glucose-lowering efficacy in HepG2/IRM models, Carpachromene is the ideal natural product standard for laboratories evaluating the PI3K/Akt pathway activation and α-glucosidase inhibition of novel extracts or synthetic hits [1].

Reference Standard for Antimicrobial Susceptibility Testing

Leveraging its strong 21 mm zone of inhibition against S. enterica, this compound serves as a reliable, non-synthetic benchmark in screening panels targeting multidrug-resistant ESKAPE pathogens [2].

Advanced Scaffold for Medicinal Chemistry

Because it bypasses the non-regioselective prenylation of apigenin, Carpachromene is a preferred starting material for synthesizing next-generation sterol 14-α demethylase (CYP51) inhibitors and other supradecorated flavonoid therapeutics [3].

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

336.09977361 Da

Monoisotopic Mass

336.09977361 Da

Heavy Atom Count

25

Appearance

Yellow powder

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023

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